1H-Imidazo[4,5-c]pyridine-2-carbaldehyde
CAS No.: 56805-25-5
Cat. No.: VC16002520
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde - 56805-25-5](/images/structure/VC16002520.png)
Specification
CAS No. | 56805-25-5 |
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Molecular Formula | C7H5N3O |
Molecular Weight | 147.13 g/mol |
IUPAC Name | 3H-imidazo[4,5-c]pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C7H5N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,9,10) |
Standard InChI Key | AYHPZVWSPSNAJX-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC2=C1N=C(N2)C=O |
Introduction
Structural and Chemical Characteristics
Core Architecture and Isomerism
The imidazopyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The numbering of the fused system determines the isomer:
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1H-Imidazo[4,5-b]pyridine: Fusion occurs at the 4,5-positions of the pyridine ring, with the imidazole nitrogen at position 1 .
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1H-Imidazo[4,5-c]pyridine: The fusion involves the 4,5-positions of the pyridine ring but places the imidazole nitrogen at a distinct orientation, altering electronic and steric properties.
The aldehyde group at the 2-position introduces electrophilicity, enabling participation in condensation and nucleophilic addition reactions .
Molecular and Spectroscopic Data
While direct data for the [4,5-c] isomer is scarce, the [4,5-b] analog provides a foundational reference:
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Spectroscopy: ¹H NMR of related compounds shows characteristic signals for aromatic protons (δ 7.0–9.0 ppm) and aldehyde protons (δ 9.5–10.5 ppm) .
Synthesis and Functionalization
Key Synthetic Pathways
The construction of imidazopyridine cores often involves cyclization strategies:
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N–C–N Bond Formation: Reacting diamines with aldehydes or carboxylic acids in the presence of FeCl₃ or Al³⁺-exchanged K10 clay catalysts .
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One-Pot Heteroannulation: A three-step sequence using nitroarenes, primary amines, and aldehydes in H₂O-isopropanol (IPA) solvent systems :
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SₙAr Reaction: Nitro displacement by amines.
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Reduction: Zn-mediated nitro-to-amine conversion.
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Cyclization: Aldehyde-mediated imine formation and aromatization.
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For example, reacting 3-nitro-4-chloropyridine with benzylamine followed by 4-nitrobenzaldehyde yields 1-benzyl-2-(4-nitrophenyl)imidazo[4,5-b]pyridine in 85% yield .
Substituent Effects
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Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilicity, accelerating cyclization .
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Electron-Donating Groups (e.g., -OCH₃): Stabilize intermediates but may slow reaction kinetics .
Physicochemical Properties
Solubility and Reactivity
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic and hydrogen-bonding motifs .
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Aldehyde Reactivity: Participates in:
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Schiff Base Formation: With amines to generate imines.
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Nucleophilic Additions: Grignard reagents or hydrides.
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Computational Insights
Density Functional Theory (DFT) studies on analogous structures reveal:
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Hirshfeld Surface Analysis: Dominant H···N (27.4%) and H···C (19.8%) interactions stabilize crystal packing .
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Electrostatic Potential Maps: Aldehyde oxygen exhibits high electronegativity (-0.45 e⁻/Ų), favoring nucleophilic attacks .
Applications in Materials Science
Coordination Chemistry
The aldehyde and pyridinic nitrogen atoms serve as chelation sites for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis and sensor design .
Optoelectronic Materials
Extended π-conjugation in imidazopyridines facilitates charge transport, making them candidates for organic light-emitting diodes (OLEDs) .
Comparative Analysis of Imidazopyridine Isomers
Property | 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde |
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Ring Fusion | 4,5-b | 4,5-c |
Nitrogen Orientation | Adjacent to aldehyde | Opposite aldehyde |
Electrophilicity | Moderate | Potentially higher |
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